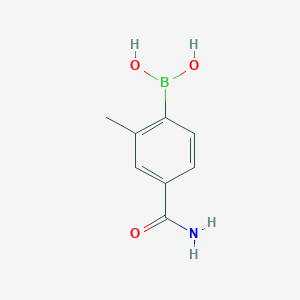
(4-Carbamoyl-2-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Carbamoyl-2-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which also contains a carbamoyl and a methyl group. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and other scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carbamoyl-2-methylphenyl)boronic acid typically involves the reaction of 4-carbamoyl-2-methylphenylboronic acid pinacol ester with an appropriate reagent to remove the pinacol protecting group. This process can be carried out under mild conditions, often using a basic solution to facilitate the deprotection step . The reaction conditions are generally mild and functional group tolerant, which is advantageous for the synthesis of complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar deprotection techniques. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for various applications. The use of efficient and cost-effective methods is essential to ensure the viability of industrial production.
化学反应分析
Types of Reactions
(4-Carbamoyl-2-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction is widely used for forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
科学研究应用
(4-Carbamoyl-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and fine chemicals.
作用机制
The mechanism of action of (4-Carbamoyl-2-methylphenyl)boronic acid in chemical reactions involves the formation of a tetracoordinate boronate intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used . The boronic acid group plays a crucial role in facilitating these reactions by acting as a nucleophile or an electrophile, depending on the context.
相似化合物的比较
Similar Compounds
4-Methylphenylboronic Acid: Similar structure but lacks the carbamoyl group.
4-(Hydroxymethyl)phenylboronic Acid: Contains a hydroxymethyl group instead of a carbamoyl group.
Uniqueness
(4-Carbamoyl-2-methylphenyl)boronic acid is unique due to the presence of both a carbamoyl and a methyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and makes it a versatile reagent in various chemical transformations.
属性
分子式 |
C8H10BNO3 |
|---|---|
分子量 |
178.98 g/mol |
IUPAC 名称 |
(4-carbamoyl-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BNO3/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,12-13H,1H3,(H2,10,11) |
InChI 键 |
XEJSTOBTZOEMSH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)C(=O)N)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


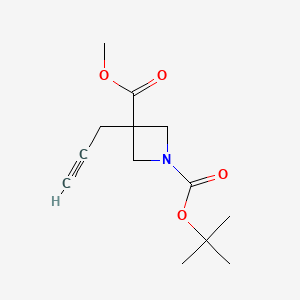
![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)
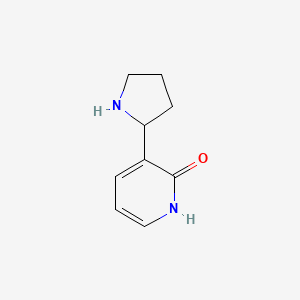
![4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13461383.png)
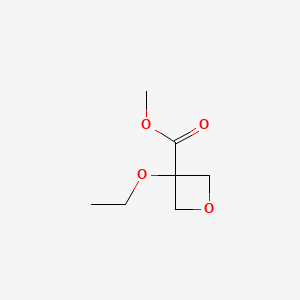
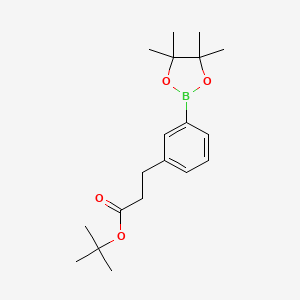
![1-[(2E)-3-{3,5-dimethoxy-4-[2-(piperazin-1-yl)ethoxy]phenyl}prop-2-enoyl]-1,2,5,6-tetrahydropyridin-2-one, bis(trifluoroacetic acid)](/img/structure/B13461405.png)
![5-(Difluoromethyl)spiro[2.3]hexane-5-carboxylicacid](/img/structure/B13461423.png)
![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)
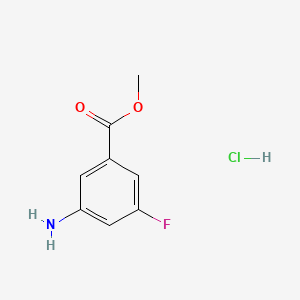
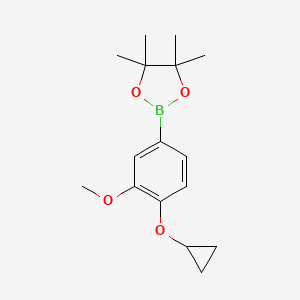
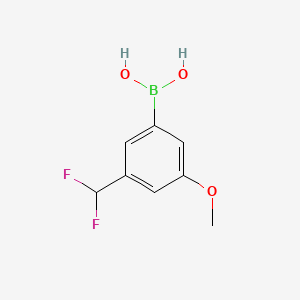
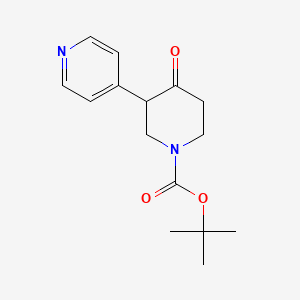
![1-{[2,2'-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride](/img/structure/B13461453.png)
